![molecular formula C12H14O3 B2418432 2-Phenoxy-3-ethoxycyclobutanone CAS No. 1803610-84-5](/img/structure/B2418432.png)
2-Phenoxy-3-ethoxycyclobutanone
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Overview
Description
2-Phenoxy-3-ethoxycyclobutanone is a chemical compound that belongs to the family of cyclobutanones. It is a colorless liquid that has a distinct odor and is used in various scientific research applications. The compound is synthesized using a specific method and has a unique mechanism of action, which makes it a valuable tool in research.
Scientific Research Applications
Chemical Synthesis and Derivatives
2-Phenoxy-3-ethoxycyclobutanone plays a crucial role in chemical synthesis, particularly in the formation of phenol derivatives. For instance, Kuzuguchi et al. (2017) demonstrated the synthesis of multisubstituted phenols through a formal [4 + 2] cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones. This process involves benzannulation, leading to the creation of phenol derivatives, which are significant in various chemical and pharmaceutical applications (Kuzuguchi, Yabuuchi, Yoshimura, & Matsuo, 2017). Matsuo et al. (2009) also highlighted the use of 3-ethoxycyclobutanones in reactions with silyl enol ethers, producing 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, which are valuable in the synthesis of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009).
Photodynamic Therapy
In the realm of photodynamic therapy (PDT), novel compounds utilizing 3-ethoxycyclobutanones have been developed. Çakır et al. (2015) synthesized zinc(ii) phthalocyanines with 2-(2-{2-[3-(dimethylamino)phenoxy]ethoxy}ethoxy)ethoxy groups, demonstrating their potential as photosensitizers in PDT for cancer treatment (Çakır, Göksel, Çakır, Durmuş, Bıyıklıoğlu, & Kantekin, 2015).
Antioxidant Activity and Molecular Structure
Chen et al. (2020) explored the antioxidant activities of phenolic acids, focusing on the structure-antioxidant activity relationship. This research is relevant to the understanding of phenolic compounds, including those derived from 2-Phenoxy-3-ethoxycyclobutanone, and their potential health benefits (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).
Supramolecular Chemistry
Strauch et al. (2000) investigated the formation of supramolecular aggregates of 6-hydroxy-trans-3-hexenoic acids, which are derived from similar processes involving cyclobutanones. This research contributes to the understanding of how such compounds can form complex molecular structures, potentially applicable in material science and nano-technology (Strauch, Rinderknecht, Erker, Fröhlich, Wegelius, Zippel, Höppener, Fuchs, & Chi, 2000).
Mechanism of Action
Target of Action
It’s known that the compound is involved in the synthesis of multisubstituted phenols
Mode of Action
2-Phenoxy-3-ethoxycyclobutanone interacts with nucleophilic alkynes bearing sulfonamide, trimethylsilyl, or p-methoxyphenyl groups at the sp carbon . This interaction, activated with TiCl4, results in the formation of formal [4 + 2] cycloadducts . The use of 2,2-dimethyl-3-ethoxycyclobutanone leads to the formation of corresponding dienones, which are converted to pentasubstituted phenols by dienone-phenol rearrangement .
Biochemical Pathways
The compound’s involvement in the synthesis of multisubstituted phenols suggests it may influence pathways related to phenol metabolism .
Result of Action
The result of 2-Phenoxy-3-ethoxycyclobutanone’s action is the formation of multisubstituted phenols . These phenols are formed directly by benzannulation when the compound reacts with 2-monoalkyl and 2-nonsubstituted 3-ethoxycyclobutanones . When 2,2-dimethyl-3-ethoxycyclobutanone is used, the corresponding dienones are formed, which are then converted to pentasubstituted phenols by dienone-phenol rearrangement .
properties
IUPAC Name |
3-ethoxy-2-phenoxycyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDZRPSVMKJAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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